(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-9-methyl-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-15-7-6-12-28-21(15)26-20(25-18-11-5-8-16(23)13-18)19(22(28)29)14-24-27-17-9-3-2-4-10-17/h2-14,25,27H,1H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNJOGAFNOWEQG-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=CC=CC=C3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=CC=CC=C3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study assessed the compound's activity against several human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and A375 (melanoma). The results indicated:
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| HCT116 | 6.43 ± 0.72 | 28.35 |
| A549 | 9.62 ± 1.14 | Not reported |
| A375 | 8.07 ± 1.36 | Not reported |
These results suggest that the compound not only inhibits cell proliferation but also enhances apoptosis significantly compared to standard treatments like erlotinib, which exhibited higher IC50 values (17.86 ± 3.22 μM for HCT116) .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of epidermal growth factor receptor (EGFR) pathways. The compound demonstrated an IC50 value of 2.80 ± 0.52 μM for EGFR inhibition, indicating a potent interaction that may contribute to its anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Various derivatives have been synthesized and tested for their antibacterial and antifungal activities.
Summary of Antimicrobial Studies
Research indicates that certain structural modifications enhance the antimicrobial efficacy of pyrido[1,2-a]pyrimidine derivatives:
| Compound Variant | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Base Compound | Moderate | Weak |
| Chlorinated Variant | High | Moderate |
The chlorinated variant exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that halogenation may enhance biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold can lead to enhanced potency against cancer cells and pathogens.
Key Findings in SAR Studies
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
Substituent Diversity: The 3-chlorophenyl group in the target compound contrasts with fluorophenyl () or methoxyphenyl () moieties in analogues. Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions compared to fluorine .
Stereochemical Considerations :
- The (E)-configuration of the hydrazone group in the target compound ensures spatial alignment distinct from Z-isomers, which could affect receptor binding . Computational studies using density functional theory (DFT) could predict stability differences between isomers .
Biological Relevance: Compounds with halogenated aryl groups (e.g., 3-chloro, 3-fluoro) often exhibit enhanced pharmacokinetic profiles due to improved membrane permeability and metabolic resistance .
Physicochemical and Computational Comparisons
Table 2: Computed and Experimental Properties
Key Findings:
- The target compound’s higher LogP compared to ’s analogue aligns with the chlorine atom’s lipophilicity .
- TPSA differences reflect substituent polarity: the phenylhydrazono group (target) increases polar surface area relative to imino groups () but remains lower than purine-containing derivatives () .
Similarity Analysis Using Structural Fingerprints
- Tanimoto Coefficient (Tc) :
- Graph-Based Comparisons: Subgraph isomorphism analysis would identify the shared pyrido-pyrimidinone core but distinguish side-chain functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
